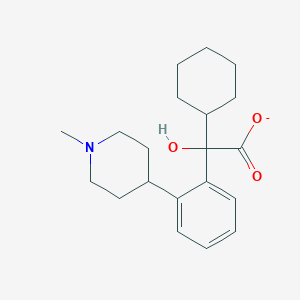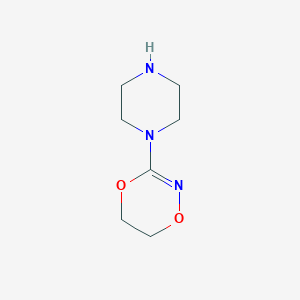
Di-isopropyl-2,3-dimercaptosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 2-isopropyl-6-methylphenylboronate is an organoboron compound with the molecular formula C16H27BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Diisopropyl 2-isopropyl-6-methylphenylboronate can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropyl-6-methylphenylboronic acid with diisopropyl borate under anhydrous conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield .
Análisis De Reacciones Químicas
Diisopropyl 2-isopropyl-6-methylphenylboronate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Aplicaciones Científicas De Investigación
Diisopropyl 2-isopropyl-6-methylphenylboronate has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mecanismo De Acción
The mechanism of action of diisopropyl 2-isopropyl-6-methylphenylboronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl or vinyl halide substrate . The pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura reaction.
Comparación Con Compuestos Similares
Diisopropyl 2-isopropyl-6-methylphenylboronate can be compared with other boronic esters, such as:
Phenylboronic Acid: Unlike diisopropyl 2-isopropyl-6-methylphenylboronate, phenylboronic acid is less sterically hindered and may exhibit different reactivity in coupling reactions.
Pinacolborane: This compound is another boronic ester used in similar reactions but has a different steric profile and electronic properties.
Triisopropylborate: Similar in structure but with three isopropyl groups, this compound may offer different reactivity and stability compared to diisopropyl 2-isopropyl-6-methylphenylboronate.
Diisopropyl 2-isopropyl-6-methylphenylboronate stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.
Propiedades
Fórmula molecular |
C10H18O4S2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3 |
Clave InChI |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
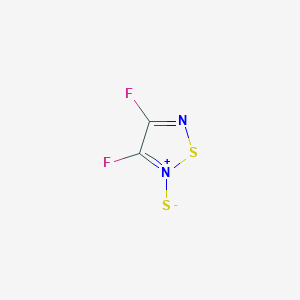



![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
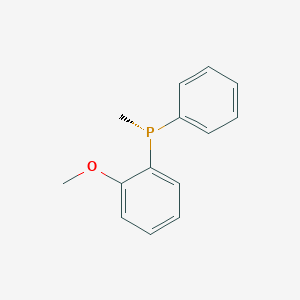
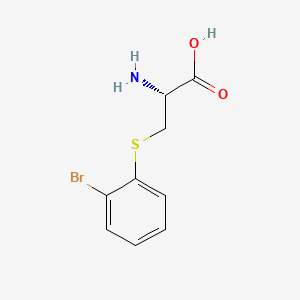
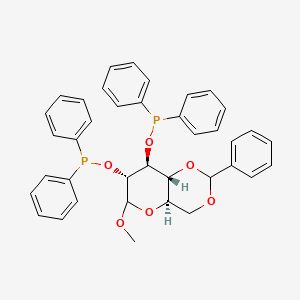
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
